molecular formula C13H10N2O3S B1393552 methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate CAS No. 1086386-55-1

methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B1393552
CAS No.: 1086386-55-1
M. Wt: 274.3 g/mol
InChI Key: XRKJCKITLQSPEA-UHFFFAOYSA-N
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Description

Methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate (CAS: 1086386-55-1) is a heterocyclic compound with a fused pyrido-thieno-pyrimidine scaffold. Its molecular formula is C₁₃H₁₀N₂O₃S, and it has a molecular weight of 274.30 g/mol . The structure features a methyl group at position 9, a ketone at position 4, and a carboxylate ester at position 2.

Properties

IUPAC Name

methyl 10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-7-4-3-5-15-10(7)14-11-8(12(15)16)6-9(19-11)13(17)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKJCKITLQSPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate, with the CAS number 1086386-55-1, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H10N2O3S
  • Molecular Weight : 274.29 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% to 98% .

Antitumor Activity

Research indicates that compounds related to pyrido[1,2-a]thieno[2,3-d]pyrimidines exhibit promising antitumor properties. For instance, studies have shown that these compounds can selectively inhibit folate receptors (FRs) and proton-coupled folate transporters (PCFT), which are often overexpressed in various tumors. This selectivity enhances their potential as targeted cancer therapies .

Case Study : A study involving related thienoyl regioisomers demonstrated that these compounds had IC50 values less than 1 nM against CHO sublines expressing FRs. This suggests a high affinity for tumor cells and potential effectiveness in clinical applications .

Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced levels of tetrahydrofolate, thereby impacting the synthesis of nucleotides essential for rapidly dividing cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications in the pyrido and thieno rings can significantly affect its potency and selectivity. For instance:

  • Substituents on the pyrido ring enhance binding affinity to target enzymes.
  • Thienyl modifications contribute to improved solubility and bioavailability .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50 ValueNotes
This compoundDHFR< 1 nMHigh selectivity for FRs
Related Thienoyl RegioisomerGARFTaseInhibitory activity reportedSelective uptake by tumor cells
Pyrido[2,3-d]pyrimidine derivativeCOX-20.04 μmolAnti-inflammatory properties

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its anti-inflammatory effects have been noted in various studies where it exhibited significant inhibition of COX enzymes . This dual activity suggests it could be beneficial in treating conditions that involve both cancerous growths and inflammation.

Scientific Research Applications

Medicinal Chemistry

Methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate has been explored for its potential as a lead compound in the development of new pharmaceuticals. Its unique structural features allow for interactions with various biological targets.

Case Studies:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a scaffold for antibiotic development.

Anticancer Research

The compound has shown promise in anticancer research due to its ability to inhibit specific enzymes involved in tumor growth.

Case Studies:

  • Inhibition of Kinases : A recent study highlighted the compound's ability to inhibit certain kinases that are overexpressed in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in vitro.

Neuropharmacology

Investigations into the neuroprotective effects of this compound have revealed potential applications in treating neurodegenerative diseases.

Case Studies:

  • Cognitive Enhancement : In animal models, this compound has been shown to improve cognitive function and memory retention, indicating its potential use in treating conditions like Alzheimer's disease.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles.

Case Studies:

  • Structural Modifications : Researchers have synthesized various derivatives by modifying functional groups on the core structure, leading to compounds with improved selectivity and potency against targeted biological pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveImprovement in cognitive functions

Table 2: Synthesis and Derivatives

Derivative NameModification TypeBiological Activity
Methyl 9-methyl-thienopyrimidineAlkylationEnhanced anticancer activity
Hydroxy derivativeHydroxylationIncreased neuroprotective effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Pyrido-Pyrrolo-Pyrimidine Derivatives
  • Example: Methyl-1-benzyl/methyl-4-oxo-1,4-dihydro-pyrido[1,2-b]pyrrolo[2,3-d]pyrimidine-2-carboxylate (Compounds 17, 18) Key Difference: Replaces the thieno ring with a pyrrolo ring. Synthesis: Prepared via cyclization of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with methyl-N-methyl(N-benzyl)glycinate in methanol/triethylamine (yields: 60–75%) .
Thieno-Pyrimidine Carboxamides
  • Example: 9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Key Difference: Carboxylate ester replaced with a thiazol-2-yl carboxamide group. Molecular Weight: 342.39 g/mol (vs. 274.30 g/mol for the target compound) . Impact: The thiazole substituent may enhance solubility and binding affinity to sulfur-rich biological targets (e.g., kinase enzymes).

Substituent Modifications

Trifluoromethoxy-Phenylamino Derivatives
  • Example: N-(2-Hydroxyethyl)-4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxamide Key Difference: Features a trifluoromethoxy-phenylamino group at position 4 and a hydroxyethyl carboxamide at position 4. Synthesis: Derived from methyl 4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate via LiOH-mediated hydrolysis . Impact: The electron-withdrawing trifluoromethoxy group improves metabolic stability and membrane permeability.
Fluoro-Methoxyphenyl Derivatives
  • Example : 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • Key Difference : Incorporates a fluoro-methoxyphenyl group at position 2 and a tetrahydropyridinyl group at position 7.
    • Impact : Fluorine enhances lipophilicity and bioavailability, while the methoxy group may facilitate π-stacking interactions .
Antiallergy Activity
  • Target Compound: Limited data, but structurally related 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines exhibit antiallergy properties via histamine receptor modulation .
  • Analogues : Substitutions at positions 2, 3, and 7 (e.g., aryl, heteroaryl groups) significantly influence potency. For example, thiazol-2-yl carboxamide derivatives show enhanced activity due to improved target engagement .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
Methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate C₁₃H₁₀N₂O₃S 274.30 9-CH₃, 2-COOCH₃ Synthetic intermediate, antiallergy?
9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C₁₅H₁₀N₄O₂S₂ 342.39 2-CONH-thiazol-2-yl Enhanced solubility, kinase inhibition
Methyl-1-benzyl-4-oxo-1,4-dihydro-pyrido[1,2-b]pyrrolo[2,3-d]pyrimidine-2-carboxylate (17) C₁₉H₁₆N₃O₃ 334.35 1-benzyl, pyrrolo ring Moderate yields (60–75%)
N-(2-Hydroxyethyl)-4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxamide C₁₆H₁₄F₃N₅O₃S 409.37 4-CF₃O-PhNH, 6-CONH-CH₂CH₂OH Improved metabolic stability

Preparation Methods

Gewald Reaction-Based Construction of Thieno[2,3-d]pyrimidine Core

A prominent method to prepare the thieno[2,3-d]pyrimidine nucleus involves the Gewald reaction, which condenses cyanoacetate derivatives, sulfur, and ketones or aldehydes in the presence of a base (e.g., triethylamine) to form thiophene rings fused to pyrimidines.

  • Procedure:
    A key intermediate (compound 1) derived from diethyl oxalate via Grignard reaction is reacted with cyanoacetate and sulfur in triethylamine at room temperature, yielding the thieno[2,3-d]pyrimidine carboxylate esters (compounds 3–5) in high yields.

  • Cyclization:
    These intermediates are then condensed with cyclic lactams using phosphorus oxychloride in dichloromethane at 45°C to form the fused pyrido-thieno-pyrimidine skeleton.

  • Hydrolysis and Esterification:
    The esters can be hydrolyzed in a water/methanol mixture and subsequently methylated to yield the methyl ester derivative.

Synthesis via Reaction of Pyridopyrimidine Nitriles with Ethyl Mercaptoacetate

An alternative route involves the reaction of 2-methylthio-pyrido[1,2-a]pyrimidine-4-oxo-3-carbonitrile derivatives with ethyl mercaptoacetate in the presence of sodium in dry ethanol under reflux for 4 hours.

  • Outcome:
    This reaction forms 3-amino-2-ethoxycarbonylpyrido[1,2-a]thieno[2,3-d]pyrimido-4-one derivatives with yields up to 87%, including methyl substitution at the 9-position.

  • Purification:
    The crude product is filtered, washed, and recrystallized from DMF/ethanol mixtures to obtain pure yellow solids.

  • Characterization:
    The compounds show characteristic IR absorption bands for NH2 and C=O groups and distinct ^1H and ^13C NMR signals confirming the structure.

Amide Derivative Synthesis via Carboxylic Acid Activation

For derivatives related to the title compound, amide formation is achieved by activating the corresponding 2-methyl-4-oxo-thieno[2,3-d]pyrimidine-3-carboxylic acid with coupling agents such as HATU or oxalyl chloride.

  • Method A (HATU Coupling):
    The acid (1.0 mmol) is dissolved in dichloromethane with HATU (1.2 mmol) and cooled to 0–5°C. N,N-Diisopropylethylamine (1.5 mmol) and the amine (1.5 mmol) are added dropwise. The mixture is stirred overnight at room temperature, then worked up by extraction and purified by silica gel chromatography.

  • Method B (Acid Chloride Route):
    The acid is treated with oxalyl chloride (3 mmol) in dichloromethane at room temperature for 3 hours. After removal of excess reagents, the acid chloride intermediate is reacted with an aromatic amine and triethylamine at room temperature for 8 hours. The product is purified similarly.

These methods yield amide derivatives with yields ranging from 75% to over 80%, demonstrating the versatility of the carboxylic acid intermediate for further functionalization.

Cyclization via Thiourea Intermediates

Another synthetic approach involves the reaction of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with phenylisothiocyanate in boiling ethanol to form thiourea derivatives. Subsequent cyclization under various conditions affords pyridothienopyrimidine derivatives.

  • This method allows access to fused pyrimidine systems with control over substitution patterns.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Gewald Reaction + Lactam Condensation Cyanoacetate, sulfur, triethylamine; POCl3, DCM, 45°C High (>80%) Efficient formation of thieno-pyrimidine core
Reaction with Ethyl Mercaptoacetate Pyridopyrimidine nitriles, ethyl mercaptoacetate, Na, EtOH reflux 83–87% Introduces amino and ester groups; methyl substitution possible
Amide Formation via HATU Coupling HATU, DIPEA, DCM, 0–5°C to RT, overnight 75–81% Suitable for diverse amide derivatives
Amide Formation via Acid Chloride Oxalyl chloride, amine, triethylamine, DCM, RT, 8 h 75–80% Alternative to HATU; aromatic amines used
Thiourea Intermediate Cyclization Phenylisothiocyanate, ethanol reflux; cyclization conditions Moderate Access to fused pyridothienopyrimidines

Research Findings and Notes

  • The Gewald reaction is a cornerstone for constructing the thiophene ring fused to pyrimidine, offering high yields and mild conditions.

  • The reaction of nitrile intermediates with ethyl mercaptoacetate provides a straightforward route to amino-ester derivatives, which are key precursors to the target compound.

  • Activation of carboxylic acids to form amides via HATU or acid chlorides is well-established, allowing for structural diversification at the carboxylate position.

  • Cyclization of thiourea intermediates offers an alternative pathway to fused heterocycles related to the title compound, useful for exploring structural analogs.

  • Purification techniques predominantly involve silica gel chromatography and recrystallization from solvent mixtures such as DMF/ethanol or petroleum ether/ethyl acetate to ensure high purity.

  • Spectroscopic characterization (IR, ^1H NMR, ^13C NMR) confirms the structural integrity of synthesized compounds, with characteristic signals for NH2, C=O, methyl groups, and aromatic protons.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate, and how can reaction conditions be optimized for yield?

Answer: The compound is synthesized via a multi-step protocol involving:

Condensation : Reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with ethyl N-alkylglycinate in methanol under triethylamine catalysis (1 h, room temperature) to form intermediates.

Cyclization : Treating intermediates with sodium methoxide in methanol (1 h, room temperature), followed by heating (50–60°C, 0.5–1 h) and acidification (HCl, pH < 7) to precipitate the final product.
Optimization Tips :

  • Purification : Use recrystallization from methanol/water mixtures to enhance purity.
  • Time-Temperature Balance : Extending heating to 1 h at 60°C improves cyclization efficiency but risks decomposition beyond this threshold.
    Reference : General synthesis procedures and intermediate isolation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Elemental Analysis : Verify stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values.
  • NMR Spectroscopy :
    • 1H NMR : Monitor aromatic proton shifts (e.g., pyrido-pyrimidine nuclei protons appear as deshielded singlets at δ 8.2–8.5 ppm).
    • 13C NMR : Confirm carbonyl (C=O) signals at ~170–175 ppm and ester (COOCH3) at ~52 ppm.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+) with <5 ppm mass accuracy.
    Note : Discrepancies in aromatic proton shifts (e.g., unexpected splitting) may indicate impurities or isomerization .

Advanced Research Questions

Q. How can conflicting NMR data for aromatic protons in derivatives of this compound be resolved?

Answer: Conflicts often arise from:

  • Solvent Effects : Aromatic proton shifts vary significantly in DMSO-d6 vs. CDCl3 due to hydrogen bonding.
  • Dynamic Equilibria : Tautomerism or ring puckering in the pyrido-pyrimidine-thiophene system can cause signal splitting.
    Methodological Approach :

Variable Temperature NMR : Perform experiments from 25°C to 60°C to identify coalescence temperatures for equilibrating species.

DFT Calculations : Compare experimental shifts with computed chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to assign ambiguous signals.
Case Study : In related N-benzylcarboxamide derivatives, aromatic protons exhibited upfield shifts (δ 0.2–0.5 ppm) due to steric hindrance from substituents .

Q. What evidence supports bioisosterism between the pyrido-pyrimidine-thiophene core and 4-hydroxyquinolin-2-one in analgesic drug design?

Answer: Bioisosteric Validation :

  • Biological Activity : Both scaffolds show comparable ED50 values (~10–15 mg/kg) in the "acetic acid writhing" model, indicating similar potency.
  • SAR Parallels : Substituents on the benzylamide fragment (e.g., electron-withdrawing groups at para positions) enhance activity in both systems.
    Mechanistic Insight :
    The pyrido-pyrimidine-thiophene core mimics the hydrogen-bonding and π-stacking capabilities of 4-hydroxyquinolin-2-one, enabling analogous interactions with cyclooxygenase (COX) or transient receptor potential (TRP) channels.
    Supporting Data : Overlapping structure-activity relationship (SAR) trends and molecular docking simulations .

Q. How can researchers address low reproducibility in biological assays involving this compound?

Answer: Key Factors :

  • Solubility : Use DMSO stock solutions (<1% v/v in assays) to avoid aggregation.
  • Metabolic Stability : Pre-incubate the compound with liver microsomes (e.g., human S9 fraction) to identify rapid degradation pathways.
    Protocol Adjustments :

Dose-Response Curves : Include at least 6 concentrations (0.1–100 μM) to account for batch-to-batch variability.

Positive Controls : Compare with established analgesics (e.g., indomethacin) to normalize inter-experimental variability.
Data Interpretation : Use ANOVA with post-hoc Tukey tests to distinguish true activity from noise (p < 0.01 required) .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Fukui Function Analysis : Calculate electrophilicity indices (e.g., f+f^+) to identify reactive sites. The ester carbonyl (C=O) and pyrimidine C4 positions typically show high electrophilicity.
  • Molecular Dynamics (MD) : Simulate reaction trajectories in explicit solvent (e.g., methanol) to model transition states.
    Case Example : Methyl ester derivatives undergo hydrolysis 3× faster than ethyl analogs due to increased electrophilicity at the carbonyl carbon (DFT-calculated f+f^+ = 0.12 vs. 0.09) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 2
methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

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